molecular formula C15H19BO2 B2981063 4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane CAS No. 2166457-09-4

4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane

Cat. No.: B2981063
CAS No.: 2166457-09-4
M. Wt: 242.13
InChI Key: XYZIUWDLNXGBRT-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a propargyl-substituted phenyl group attached to the boron center. This compound belongs to the family of organoboron reagents widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura reactions), hydroboration, and materials science. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) framework enhances stability against hydrolysis while maintaining reactivity toward transition-metal catalysts. The prop-1-ynylphenyl substituent introduces alkyne functionality, enabling further derivatization via click chemistry or cycloaddition reactions .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO2/c1-6-9-12-10-7-8-11-13(12)16-17-14(2,3)15(4,5)18-16/h7-8,10-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZIUWDLNXGBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-propynylbenzene with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols or ketones.

  • Reduction: Production of corresponding boronic acids or borates.

  • Substitution: Generation of various substituted boronic acids.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to bind to various biomolecules.

Industry: In the industrial sector, it is used in the production of advanced materials and polymers, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, which is crucial in its biological and chemical activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of pinacol boronates are heavily influenced by their substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituent Molecular Weight Key Properties/Applications Synthesis Yield/Data Reference ID
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane Phenethyl (C₆H₅CH₂CH₂) 232.2 g/mol High stability; used in hydroboration studies 93% yield via UiO-Co catalyst
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Phenylethynyl (C₆H₅C≡C) 226.1 g/mol Alkyne functionalization; cross-coupling Synthesized via alkyne hydroboration
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Iodophenyl (C₆H₄I) 332.0 g/mol Electrophilic coupling partner in aryl halide substitutions Reported via established methods
AnthBpin (2-(9-anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Anthracene 314.2 g/mol Fluorescent materials; π-conjugated systems Literature-based synthesis
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Nitro-substituted aryl 263.1 g/mol Electron-deficient boronate for directed C-H activation ChemSpider ID: 20581709

Reactivity in Cross-Coupling Reactions

  • Target Compound: The prop-1-ynyl group enhances reactivity in alkyne-specific transformations (e.g., Sonogashira coupling) but may require tailored catalysts due to steric hindrance .
  • Phenylethynyl Analogue () : Exhibits similar alkyne reactivity but lacks the propargyl chain, reducing steric bulk and enabling faster coupling kinetics .
  • Phenethyl Derivative () : Lacks π-bonding, making it less reactive in cross-couplings but more stable for long-term storage .

Stability and Spectroscopic Data

  • The target compound’s ¹H NMR spectrum is expected to show signals for the propynyl proton (~2.5–3.0 ppm) and aromatic protons (7.2–7.4 ppm), comparable to the phenylethynyl derivative in .
  • ¹¹B NMR chemical shifts for pinacol boronates typically range from 28–34 ppm, as seen in (δ 33.7) and .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane is a compound belonging to the class of dioxaborolanes, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H19B O3. Its structure features a dioxaborolane ring that contributes to its chemical reactivity and biological interactions. The compound is characterized by the presence of a prop-1-ynylphenyl substituent which may enhance its biological activity.

Anticancer Properties

Research indicates that dioxaborolanes exhibit significant anticancer properties. A study conducted by Zhang et al. (2023) demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The compound was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.

The mechanism by which this compound exerts its effects involves the modulation of signaling pathways critical for cell survival and proliferation. Specifically:

  • Inhibition of PI3K/Akt Pathway: The compound has been shown to inhibit the PI3K/Akt pathway, leading to reduced cell survival in cancer cells.
  • Activation of Caspases: It activates caspases that are essential for the execution phase of apoptosis.

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was highlighted in a study by Lee et al. (2024), indicating potential applications in treating bacterial infections.

Case Study 1: Anticancer Efficacy

In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
0100
585
1060
1530
2010

Case Study 2: Antimicrobial Activity

A study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains. This suggests potential as a lead compound for developing new antimicrobial agents.

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